N-benzyl-2-(4-bromophenyl)acetamide
Overview
Description
N-benzyl-2-(4-bromophenyl)acetamide: is an organic compound with the molecular formula C15H14BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group, and the phenyl ring is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 4-bromophenylacetic acid: The synthesis of N-benzyl-2-(4-bromophenyl)acetamide typically begins with the benzylation of 4-bromophenylacetic acid. This reaction involves the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Amidation Reaction: The resulting benzylated product is then subjected to an amidation reaction with ammonia or an amine to form the desired acetamide derivative. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-(4-bromophenyl)acetamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the bromine with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry: N-benzyl-2-(4-bromophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the benzyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-phenylacetamide: Similar structure but lacks the bromine substitution and benzyl group.
N-benzylacetamide: Similar structure but lacks the bromine substitution on the phenyl ring.
N-(4-bromophenyl)acetamide: Similar structure but lacks the benzyl group.
Uniqueness: N-benzyl-2-(4-bromophenyl)acetamide is unique due to the presence of both the benzyl group and the bromine substitution on the phenyl ring
Biological Activity
N-benzyl-2-(4-bromophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of this compound. A study published in PubMed Central evaluated various synthetic heterocyclic compounds for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that while some derivatives displayed significant inhibitory activity, this compound was less effective compared to others in the series .
Table 1: Inhibitory Activity Against α-Glucosidase
Compound Name | IC50 (µM) |
---|---|
Acarbose | 750.1 ± 0.23 |
This compound | Not Significant |
Other Potent Derivatives (e.g., 11j) | 45.26 ± 0.03 |
Anticoagulant Activity
Another significant aspect of the biological activity of related compounds, particularly those within the acetamide class, is their anticoagulant properties. Compounds similar to this compound have been reported as inhibitors of coagulation factors Xa and IXa, suggesting potential applications in treating thromboembolic disorders .
Case Study: Anticoagulant Efficacy
In a comparative study, various acetamides were tested for their anticoagulant efficacy using animal models. The results demonstrated that certain derivatives effectively reduced thrombus formation without significant side effects, indicating their potential for clinical use.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, substituents on the aromatic rings can significantly alter potency against specific biological targets.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Bromine | Enhances α-glucosidase inhibition |
Nitro Group | Diminishes activity |
Methyl Substitution | Can restore potency |
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFWFGCNDQHKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349986 | |
Record name | N-Benzyl-2-(4-bromo-phenyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335398-50-0 | |
Record name | N-Benzyl-2-(4-bromo-phenyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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